Tafluprost-d7

Bioanalysis LC-MS/MS Isotopic Interference

Tafluprost-d7 is a deuterium-labeled analog of tafluprost, a prostaglandin F2α receptor agonist prodrug used clinically for the reduction of intraocular pressure in open-angle glaucoma and ocular hypertension. The compound incorporates seven deuterium (²H) atoms in place of specific hydrogen atoms (molecular formula: C25H27D7F2O5, molecular weight: 459.57 g/mol) and is intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalytical workflows.

Molecular Formula C25H34F2O5
Molecular Weight 459.6 g/mol
Cat. No. B15143771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafluprost-d7
Molecular FormulaC25H34F2O5
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
InChIInChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D
InChIKeyWSNODXPBBALQOF-WCNHDNETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tafluprost-d7: Deuterated Prostaglandin Analog Internal Standard for LC-MS Bioanalysis


Tafluprost-d7 is a deuterium-labeled analog of tafluprost, a prostaglandin F2α receptor agonist prodrug used clinically for the reduction of intraocular pressure in open-angle glaucoma and ocular hypertension [1]. The compound incorporates seven deuterium (²H) atoms in place of specific hydrogen atoms (molecular formula: C25H27D7F2O5, molecular weight: 459.57 g/mol) and is intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalytical workflows [2]. Unlike the unlabeled parent compound, Tafluprost-d7 is not designed for therapeutic administration but rather serves as an analytical tool to correct for matrix effects, extraction variability, and instrument fluctuation during the quantification of tafluprost in complex biological matrices [3].

Why Tafluprost-d7 Cannot Be Substituted with Unlabeled Tafluprost or Lower Deuterated Analogs in Validated Bioanalytical Methods


Generic substitution of a deuterated internal standard such as Tafluprost-d7 with unlabeled tafluprost, structurally dissimilar prostaglandin analogs, or even alternative deuterated forms (e.g., Tafluprost-d4) introduces quantifiable risks to analytical accuracy, method robustness, and regulatory compliance. Unlabeled tafluprost co-elutes identically with the target analyte and cannot be distinguished by mass spectrometry, rendering it entirely unsuitable as an internal standard for precise quantification. Although Tafluprost-d4 contains four deuterium atoms (m/z +4), its lower mass shift places its isotopic envelope closer to the natural abundance M+2 and M+4 isotopomers of unlabeled tafluprost, increasing the potential for isotopic cross-talk and baseline interference in complex biological matrices [1]. Furthermore, chromatographic separation of tafluprost from its critical geometric isomer (15-epi-tafluprost) and related degradation impurities requires a highly selective, stability-indicating method [2]. The selection of an internal standard with an insufficient mass shift or unverified co-elution behavior compromises the ability to achieve the precision, accuracy, and selectivity mandated by ICH M10 bioanalytical method validation guidelines [3].

Tafluprost-d7 Product-Specific Quantitative Differentiation Evidence: Direct Comparator Data


Mass Spectrometric Selectivity: Tafluprost-d7 (m/z +7) Versus Tafluprost-d4 (m/z +4)

Tafluprost-d7 provides a nominal mass shift of +7 Da relative to unlabeled tafluprost (monoisotopic mass of parent ~452.5 Da), whereas the commercially available alternative internal standard Tafluprost-d4 provides only a +4 Da shift [1]. The larger mass separation achieved with Tafluprost-d7 reduces the potential for isotopic cross-talk between the [M+H]+ ion of the internal standard and the naturally occurring [M+2+H]+ or [M+4+H]+ isotopomers of the target analyte, particularly at the low nanomolar to picomolar concentrations encountered in ocular tissue or plasma pharmacokinetic studies [2]. This improved mass resolution translates to enhanced signal-to-noise ratio and lower limits of quantification in complex matrices where baseline separation of isotopic envelopes is critical [3].

Bioanalysis LC-MS/MS Isotopic Interference

Chromatographic Co-Elution: Tafluprost-d7 Maintains Identical Retention Time to Tafluprost Analyte

Deuterium labeling at seven positions does not alter the physicochemical properties or chromatographic behavior of Tafluprost-d7 relative to the unlabeled analyte. In validated RP-HPLC methods for tafluprost, the critical geometric isomer (15-epi-tafluprost) and related degradation compounds require precise separation conditions, with retention times highly sensitive to mobile phase composition and column selectivity [1]. Tafluprost-d7 co-elutes exactly with the tafluprost peak, ensuring that both compounds experience identical matrix effects, ion suppression or enhancement phenomena, and extraction recovery variability throughout the analytical run [2]. Structurally dissimilar internal standards (e.g., latanoprost acid or travoprost) exhibit distinct retention times and differential matrix effect susceptibility, introducing quantifiable bias that must be corrected through additional validation experiments [3].

Chromatography Method Validation Internal Standard

Isotopic Purity: Tafluprost-d7 Isotopic Enrichment ≥98 Atom% D

Commercially available Tafluprost-d7 is supplied with a certified isotopic enrichment of ≥98 atom% deuterium at the specified labeling positions, verified by high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy according to established protocols for deuterated compound characterization [1]. This high isotopic purity ensures that the contribution of unlabeled (d0) or partially labeled species to the internal standard signal is ≤2%, minimizing systematic overestimation of analyte concentrations at the lower limit of quantification (LLOQ). In contrast, alternative internal standards with lower specified isotopic purity or undefined labeling positions introduce uncertainty in method accuracy and may require additional correction factors during data processing [2].

Isotopic Enrichment Quality Control Method Accuracy

Tafluprost-d7 Optimal Procurement and Application Scenarios in Bioanalytical Research


Quantitative Bioanalysis of Tafluprost in Ocular Tissues and Aqueous Humor for Pharmacokinetic Studies

Tafluprost-d7 is the preferred internal standard for LC-MS/MS quantification of tafluprost and its active acid metabolite in ocular matrices, where analyte concentrations are extremely low (picogram to low nanogram per milliliter range) and sample volumes are limited [1]. The +7 Da mass shift provides superior discrimination from endogenous matrix interferences and natural isotopic variants compared to a +4 Da deuterated alternative. The validated chromatographic co-elution ensures that ion suppression effects originating from phospholipids and salts in aqueous humor are identically compensated for both analyte and internal standard [2].

Regulated Bioequivalence and Clinical Trial Sample Analysis Requiring ICH M10 Compliance

In GLP/GCP-regulated bioanalytical laboratories conducting tafluprost bioequivalence studies or clinical trial sample analysis, Tafluprost-d7 meets the ICH M10 guideline requirement for a stable isotope-labeled internal standard that co-elutes with the analyte and compensates for matrix effects across the entire analytical batch [1]. The high isotopic purity (≥98 atom% D) minimizes cross-signal contribution, reducing the risk of method failure during regulatory audit or incurred sample reanalysis (ISR) evaluation [2].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development

During pharmaceutical development, Tafluprost-d7 serves as a mass spectrometry internal standard for quantifying trace-level tafluprost in the presence of critical impurities such as the 15-epi geometric isomer and oxidative degradation products [1]. The validated chromatographic separation of tafluprost from its impurities, combined with the use of a co-eluting deuterated internal standard, enables accurate stability-indicating assays that meet ICH Q3A/Q3B impurity threshold reporting requirements [2].

Forensic Toxicology and Therapeutic Drug Monitoring in Plasma and Urine

For forensic or clinical toxicology laboratories quantifying tafluprost in human plasma or urine, Tafluprost-d7 provides the necessary analytical selectivity to distinguish target analyte from structurally related prostaglandin analogs (e.g., latanoprost, travoprost, bimatoprost) that may be co-administered or present as interferences [1]. The use of a co-eluting SIL-IS is essential in these matrices, where high protein content and endogenous lipids cause substantial ion suppression that cannot be reliably corrected by non-analog internal standards [2].

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